5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Overview
Description
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrrolidine
Pyrrolidine is a five-membered ring with a nitrogen atom. It is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Analysis
Biochemical Properties
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating enzyme activity. The oxazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further influencing protein function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the transcription of specific genes by interacting with transcription factors or chromatin-modifying enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. It may also interact with DNA or RNA, affecting transcription and translation processes. These interactions can lead to changes in cellular function and overall biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted through urine or bile. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may bind to intracellular proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFKHBLLVSCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NO2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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